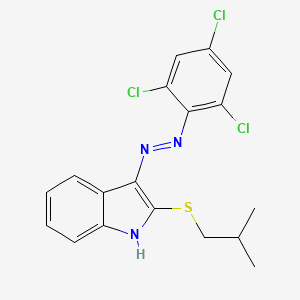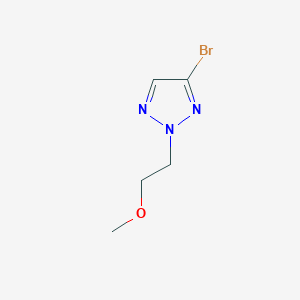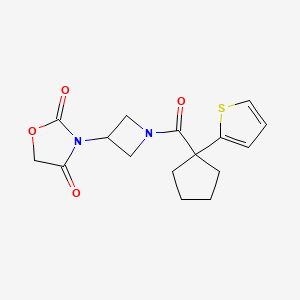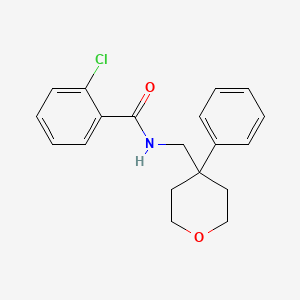
2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone, also known as AG490, is a synthetic compound. It has a molecular formula of C18H16Cl3N3S and a molecular weight of 412.76. This compound is available for pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds similar to 2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone involves the reaction of phenylhydrazine with a dicarboxylic anhydride to obtain a reaction product comprising an N-anilino dicarboximide or an N-phenylazinedione . This reaction product is then chlorinated to obtain an N-(2,4,6-trichloroanilino)dicarboximide . The N-(2,4,6-trichloroanilino)dicarboximide is then reacted with a base capable of liberating 2,4,6-trichlorophenylhydrazine from the N-(2,4,6-trichloroanilino)dicarboximide .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone are not well-documented. It has a molecular weight of 412.76.Scientific Research Applications
- Application : TTM-DPA and related derivatives exhibit strong near-infrared (NIR) absorbance and efficient nonradiative transitions. As a result, they can efficiently convert absorbed light into heat, making them promising candidates for photothermal therapy in the future .
- Application : Triarylmethyl radicals, including TTM derivatives, have been explored for their potential use in high-efficiency OLEDs. Their unique electronic properties make them suitable for enhancing OLED performance .
Photothermal Conversion for Photothermal Therapy
High-Efficiency Organic Light-Emitting Diodes (OLEDs)
Mass Spectrometry and Chromatography Applications
Mechanism of Action
The mechanism of action of 2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is not well-documented. It is known that this compound has been investigated for its potential in various fields of research and industry.
Safety and Hazards
properties
IUPAC Name |
[2-(2-methylpropylsulfanyl)-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3S/c1-10(2)9-25-18-16(12-5-3-4-6-15(12)22-18)23-24-17-13(20)7-11(19)8-14(17)21/h3-8,10,22H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBALEBIJIDLXPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145879 |
Source


|
| Record name | 2-[(2-Methylpropyl)thio]-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone | |
CAS RN |
478042-27-2 |
Source


|
| Record name | 2-[(2-Methylpropyl)thio]-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2369616.png)



![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2369623.png)

![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)

![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)
![4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2369631.png)

